2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one
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Overview
Description
2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one is a complex organic compound with a unique structure that includes hydroxypropoxy, methylamino, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 3-(3-Hydroxypropoxy)benzaldehyde: This can be achieved by reacting 3-hydroxypropyl bromide with 3-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Formation of the Amino Intermediate: The next step involves the reaction of 3-(3-hydroxypropoxy)benzaldehyde with methylamine to form the corresponding Schiff base, which is then reduced to the amine using a reducing agent like sodium borohydride.
Final Coupling Reaction: The final step involves the coupling of the amino intermediate with 4-(methylsulfanyl)benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxypropoxy and methylamino groups may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one: shares structural similarities with other compounds containing hydroxypropoxy, methylamino, and methylsulfanyl groups.
Examples: Compounds such as 2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylthio)phenyl]ethan-1-one and 2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfinyl)phenyl]ethan-1-one.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
892405-35-5 |
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Molecular Formula |
C20H25NO3S |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-[[3-(3-hydroxypropoxy)phenyl]methyl-methylamino]-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C20H25NO3S/c1-21(15-20(23)17-7-9-19(25-2)10-8-17)14-16-5-3-6-18(13-16)24-12-4-11-22/h3,5-10,13,22H,4,11-12,14-15H2,1-2H3 |
InChI Key |
JJOFDKCCTQPMIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OCCCO)CC(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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